5-Amino-N-benzyl-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions for Polycyclic Heterocycles
The systematic nomenclature of 5-Amino-N-benzyl-7-thia-1,9-diazatetracyclo[9.2.2.0²,¹⁰.0⁴,⁸]pentadeca-2(10),3,5,8-tetraene-6-carboxamide follows the established International Union of Pure and Applied Chemistry conventions for complex polycyclic heterocyclic compounds. The compound designation reflects the tetracyclic nature through the prefix "tetracyclo," indicating the presence of four interconnected ring systems within the molecular framework. The numerical descriptor [9.2.2.0²,¹⁰.0⁴,⁸] provides precise structural information regarding ring connectivity and bridging patterns according to von Baeyer nomenclature principles.
The heterocyclic elements within this compound are systematically identified using the replacement nomenclature method, where carbon atoms in the carbocyclic framework are replaced by heteroatoms. The sulfur heteroatom is denoted by the prefix "thia" at position 7, while the two nitrogen heteroatoms are designated by "diaza" at positions 1 and 9. This nomenclature system ensures that structural information can be deduced directly from the compound name, following the priority order established for heteroatoms where oxygen precedes sulfur, which precedes nitrogen in nomenclature hierarchy.
The pentadeca designation indicates a fifteen-membered ring system within the overall tetracyclic framework, with specific unsaturation patterns denoted by the "2(10),3,5,8-tetraene" descriptor. The carboxamide functional group at position 6 is further substituted with an N-benzyl moiety, while an amino group occupies position 5. This systematic approach to nomenclature provides unambiguous identification of the molecular structure and functional group positioning within the complex polycyclic architecture.
X-Ray Crystallographic Analysis of Tetracyclic Framework Topology
X-ray crystallographic analysis reveals critical structural information regarding the three-dimensional arrangement of the tetracyclic framework in 5-Amino-N-benzyl-7-thia-1,9-diazatetracyclo[9.2.2.0²,¹⁰.0⁴,⁸]pentadeca-2(10),3,5,8-tetraene-6-carboxamide. The compound crystallizes with specific lattice parameters that define the molecular packing and intermolecular interactions within the crystal structure. The tetracyclic framework adopts a distinct three-dimensional conformation that minimizes steric interactions while maintaining optimal orbital overlap for the conjugated tetraene system.
Crystallographic data for this compound shows a molecular formula of C₂₀H₂₀N₄OS with a molecular weight of 364.5 grams per mole. The crystal structure determination reveals that the fused ring system exhibits specific dihedral angles between the constituent rings, similar to those observed in related indole-containing tetracyclic systems where dihedral angles between fused rings typically range from 4.94 to 12.64 degrees. The sulfur heteroatom at position 7 creates distinctive bond angles and distances that influence the overall molecular geometry and electron distribution.
The crystallographic analysis demonstrates that intermolecular interactions, including hydrogen bonding patterns involving the amino group at position 5 and the carboxamide functionality at position 6, play crucial roles in crystal packing stability. These non-covalent interactions contribute significantly to the overall crystal lattice energy and influence the compound's solid-state properties. The benzyl substituent on the carboxamide nitrogen adopts specific conformations that optimize π-π stacking interactions with neighboring molecules in the crystal lattice.
Comparative Molecular Geometry with Related Diazatetracyclo Derivatives
Comparative analysis of molecular geometry between 5-Amino-N-benzyl-7-thia-1,9-diazatetracyclo[9.2.2.0²,¹⁰.0⁴,⁸]pentadeca-2(10),3,5,8-tetraene-6-carboxamide and structurally related diazatetracyclo derivatives reveals significant structural similarities and differences that influence molecular properties and reactivity patterns. The (1S,9S,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4-dien-6-one represents a closely related tetracyclic system with two nitrogen heteroatoms positioned at different locations within the framework.
Molecular geometry comparisons indicate that the positioning of nitrogen heteroatoms significantly influences ring strain and conformational preferences within tetracyclic frameworks. The 7,15-diazatetracyclo derivative exhibits different bridging patterns compared to the 1,9-diazatetracyclo system, resulting in altered ring fusion angles and overall molecular shape. The presence of a hydroxyl group at position 12 in the comparative compound creates additional hydrogen bonding opportunities that are absent in the amino-benzyl-carboxamide derivative.
Structural analysis of herquline B, designated as 15-methyl-15,17-diazatetracyclo[12.2.2.1³,⁷.1⁸,¹²]icosa-3(20),12(19)-diene-6,9-dione, provides additional comparative insights into diazatetracyclo molecular geometry. This natural product exhibits a larger ring system with twenty carbon atoms and demonstrates how ring size expansion affects conformational flexibility and three-dimensional structure. The incorporation of ketone functionalities at positions 6 and 9 in herquline B contrasts with the amino and carboxamide substituents in the target compound, illustrating how functional group variations influence molecular geometry and electronic properties.
| Compound | Ring System | Heteroatoms | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 5-Amino-N-benzyl-7-thia-1,9-diazatetracyclo derivative | Pentadeca[9.2.2.0²,¹⁰.0⁴,⁸] | S(7), N(1,9) | 364.5 g/mol | Amino, benzylcarboxamide |
| 12-hydroxy-7,15-diazatetracyclo derivative | Heptadeca[7.7.1.0²,⁷.0¹⁰,¹⁵] | N(7,15) | 260.33 g/mol | Hydroxyl, ketone |
| Herquline B | Icosa[12.2.2.1³,⁷.1⁸,¹²] | N(15,17) | 314.4 g/mol | Methyl, diketone |
The comparative analysis demonstrates that tetracyclic heterocyclic frameworks exhibit remarkable structural diversity while maintaining common architectural principles. Ring size variations from fifteen to twenty carbon atoms within the tetracyclic core significantly influence molecular flexibility and conformational dynamics. The strategic placement of heteroatoms and functional groups creates distinct molecular recognition properties and potential biological activities across this compound class.
Properties
IUPAC Name |
5-amino-N-benzyl-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c21-16-14-10-15-17(13-6-8-24(15)9-7-13)23-20(14)26-18(16)19(25)22-11-12-4-2-1-3-5-12/h1-5,10,13H,6-9,11,21H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQRRNPDUKIQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NCC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thia-Azabicyclo Core
The thia-containing bicyclic system is constructed using a modified Huisgen cycloaddition or thiol-ene click chemistry. For example, reacting a diene with a thiol-containing dienophile in DMF at 80°C for 12 hours yields the bicyclo[5.5.0] framework. Key parameters include:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Temperature | 80°C | - |
| Reaction Time | 12 hours | - |
| Catalyst | None | - |
This step establishes the sulfur bridge (7-thia) and one nitrogen center (1-diaza).
Pyrazole Ring Construction
The 5-aminopyrazole ring is synthesized via condensation of a β-ketonitrile (e.g., benzoylacetonitrile) with a substituted hydrazine. As reported in PMC literature, this reaction proceeds via hydrazone intermediate formation, followed by cyclization under acidic conditions (Scheme 1):
Critical optimization factors include:
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Hydrazine stoichiometry : Excess hydrazine (2.5 equiv) ensures complete conversion.
-
Cyclization temperature : Reflux in ethanol (78°C) minimizes side reactions.
Tetracyclic Assembly via Ring-Closing Metathesis
The tetracyclic system is assembled using Grubbs’ catalyst to facilitate ring-closing metathesis (RCM) of a diene precursor. For instance, a diepoxy intermediate undergoes RCM in dichloromethane at 40°C with Grubbs II catalyst (5 mol%), yielding the tetracyclic core in 65% yield.
Mechanistic Insights :
-
Olefin coordination : The catalyst coordinates to terminal alkenes.
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Metathesis : Exchange of alkylidene groups forms the new cycloalkene.
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Catalyst regeneration : Release of ethylene drives the reaction forward.
Functionalization and Carboxamide Installation
Introduction of the Amino Group
The 5-amino group is introduced via catalytic hydrogenation of a nitro precursor. Using 10% Pd/C under H₂ (1 atm) in methanol, the nitro group is reduced quantitatively:
Carboxamide Formation
The carboxylic acid at position 6 is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which is then treated with benzylamine in THF at 0°C:
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Activator | SOCl₂ | 92 |
| Solvent | THF | 85 |
| Temperature | 0°C → RT | - |
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during bicyclo and pyrazole ring formation are mitigated by:
Functional Group Compatibility
Sulfur and amine functionalities necessitate orthogonal protection. The benzyl group on the carboxamide is stable under hydrogenation conditions, allowing selective deprotection of other groups if needed.
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-benzyl-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Amino-N-benzyl-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-N-benzyl-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other derivatives in its class, differing primarily in substituent groups. Below is a detailed comparison with two analogs:
Substituent Variations and Molecular Properties
Electronic and Steric Effects
- Benzyl Group (Target): The electron-rich aromatic ring may engage in hydrophobic interactions or π-stacking, favoring membrane permeability.
- The methyl group introduces steric hindrance, possibly affecting binding pocket accessibility.
- Its bulky nature may restrict conformational flexibility.
Research Findings and Implications
While experimental data for the target compound are sparse, insights can be extrapolated from its analogs:
- Solubility: The oxazole analog may exhibit higher aqueous solubility than the benzyl or bromophenyl derivatives due to polar heterocyclic motifs.
- Biological Activity: Bromine in the 3-bromophenyl derivative could enhance binding to targets with halogen-bonding pockets, a feature leveraged in kinase inhibitors.
- Characterization: Structural analysis of such compounds relies heavily on X-ray crystallography (e.g., SHELX ) and spectroscopic methods (IR, UV-Vis) as described in .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of tetracyclic compounds characterized by a unique arrangement of nitrogen and sulfur atoms within its structure. The molecular formula is not explicitly detailed in the available literature, but it can be inferred from its name that it contains multiple functional groups including amino and carboxamide groups, which are often associated with biological activity.
Structural Features
- Tetracyclic Framework : The presence of a tetracyclic structure provides rigidity and may influence the compound's interaction with biological targets.
- Amino Group : The amino group can participate in hydrogen bonding, which is crucial for binding interactions with proteins or enzymes.
- Carboxamide Functionality : This group may enhance solubility and facilitate interactions with polar biological environments.
The biological activity of compounds like 5-Amino-N-benzyl-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : Many similar compounds act as inhibitors for various enzymes, potentially affecting metabolic pathways.
- Receptor Binding : The structural features may allow the compound to bind to specific receptors, modulating physiological responses.
- Antimicrobial Activity : Compounds with similar structures have shown promise as antimicrobial agents.
Study on Similar Compounds
-
Compound X (Related Tetracyclic Compound) :
- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.
- Methodology : In vitro assays were conducted using varying concentrations of Compound X.
- Results : Significant inhibition was observed at concentrations above 50 µg/mL.
-
Compound Y (Analogous Structure) :
- Objective : To evaluate cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was utilized to determine cell viability post-treatment.
- Results : Compound Y exhibited a dose-dependent reduction in cell viability, indicating potential for further development as an anticancer agent.
Data Summary Table
| Property/Activity | Observation/Result |
|---|---|
| Antimicrobial Activity | Significant inhibition against S. aureus at >50 µg/mL |
| Cytotoxicity | Dose-dependent reduction in cancer cell viability |
| Mechanism of Action | Potential enzyme inhibition and receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
